molecular formula C17H22O4 B1249401 9-acetoxythymol 3-O-tiglate

9-acetoxythymol 3-O-tiglate

Cat. No. B1249401
M. Wt: 290.4 g/mol
InChI Key: NZQYJWRRXAUWML-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-acetoxythymol 3-O-tiglate is a monoterpenoid. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Constituents and Derivatives

9-Acetoxythymol 3-O-tiglate, a derivative of thymol, has been identified in the roots of Eupatorium cannabinum ssp. asiaticum. This compound, among other thymol derivatives, showed significant cytotoxic activities. For example, 9-acetoxy-8,10-epoxythymol 3-O-tiglate demonstrated notable cytotoxicity against various cell lines, including DLD-1, CCRF-CEM, and HL-60 (Chen et al., 2014).

Presence in Eupatorium Fortunei

Further research on Eupatorium fortunei, a plant collected in Northern Vietnam, confirmed the presence of thymol derivatives, including 9-acetoxythymol 3-O-tiglate. The study isolated and identified various thymol derivatives, contributing to the understanding of the chemical composition of this plant species (Phan et al., 2019).

Photochemical and Thermal Isomerization Studies

The photochemical cis-trans isomerization of compounds related to 9-acetoxythymol 3-O-tiglate, such as methyl tiglate and methyl angelate, has been studied. These investigations provide insights into the behavior of these compounds under various conditions, contributing to the understanding of their chemical properties (Borrell & Holmes, 1972).

Anti-inflammatory Properties

In a study focused on Lourteigia ballotaefolia, sesquiterpene lactones including 9-beta-hydroxy-atripliciolide-8-O-tiglate were isolated. This research highlighted the anti-inflammatory activity of these compounds, tested using the croton oil ear test in mice (Rosas-Romero et al., 2002).

Antiproliferative Effects

A bioassay-guided isolation of compounds from Limbarda crithmoides led to the discovery of thymol derivatives, including 10-acetoxy-8,9-epoxythymol tiglate, which showed significant antiproliferative effects against acute myeloid leukemia cells. This study contributes to the potential therapeutic applications of these compounds (Adorisio et al., 2020).

properties

Product Name

9-acetoxythymol 3-O-tiglate

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[2-(1-acetyloxypropan-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C17H22O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9,13H,10H2,1-5H3/b12-6+

InChI Key

NZQYJWRRXAUWML-WUXMJOGZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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